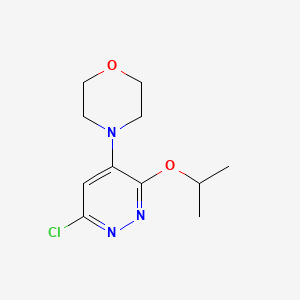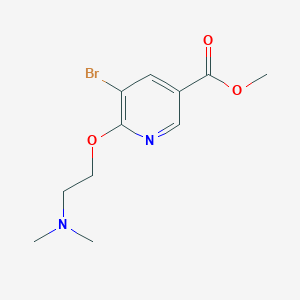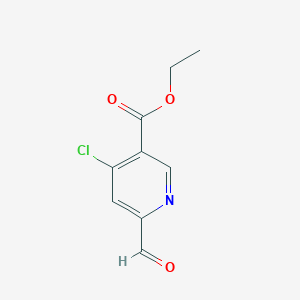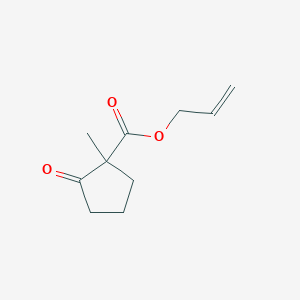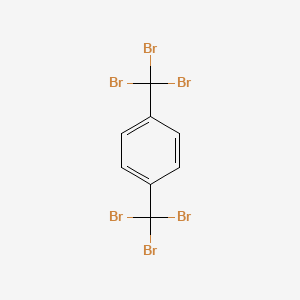
1,4-Bis(tribromomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(tribromomethyl)benzene is an organic compound with the molecular formula C8H4Br6. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by tribromomethyl groups. This compound is known for its high bromine content and is used in various chemical applications due to its reactivity and stability.
Vorbereitungsmethoden
1,4-Bis(tribromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,4-dimethylbenzene (p-xylene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures and may require prolonged heating to ensure complete bromination. Another method involves the electrochemical bromination of 1,4-dimethylbenzene using aqueous sodium bromide and a catalytic amount of hydrobromic acid in a two-phase electrolysis system .
Analyse Chemischer Reaktionen
1,4-Bis(tribromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,4-bis(hydroxymethyl)benzene.
Reduction Reactions: The compound can be reduced to 1,4-bis(dibromomethyl)benzene or 1,4-bis(bromomethyl)benzene using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of terephthalic acid derivatives.
Common reagents used in these reactions include bromine, sodium bromide, hydrobromic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(tribromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its high bromine content makes it useful in halogenation reactions and as a precursor for other brominated compounds.
Biology and Medicine:
Industry: The compound is used in the production of flame retardants, where its high bromine content helps in reducing flammability of materials
Wirkmechanismus
The mechanism of action of 1,4-bis(tribromomethyl)benzene primarily involves its reactivity due to the presence of tribromomethyl groups. These groups can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(tribromomethyl)benzene can be compared with other similar compounds such as:
1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of tribromomethyl groups. .
1,4-Bis(dibromomethyl)benzene: This compound has dibromomethyl groups and is used in similar applications but with different reactivity and properties.
1,4-Bis(bromomethyl)benzene: This compound has bromomethyl groups and is used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its high bromine content and the specific reactivity of the tribromomethyl groups, making it a valuable compound in various chemical applications.
Eigenschaften
CAS-Nummer |
16766-91-9 |
|---|---|
Molekularformel |
C8H4Br6 |
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
1,4-bis(tribromomethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H |
InChI-Schlüssel |
IGOLLIYZEGOLRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(Br)(Br)Br)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


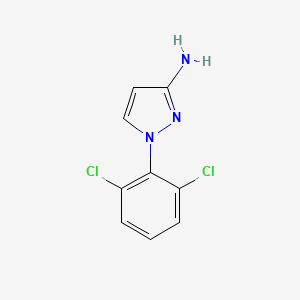
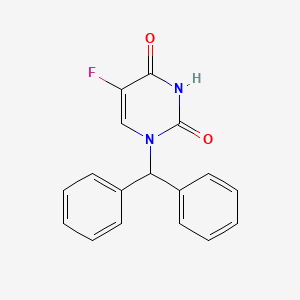
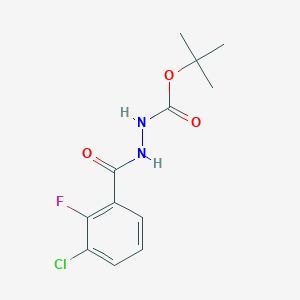
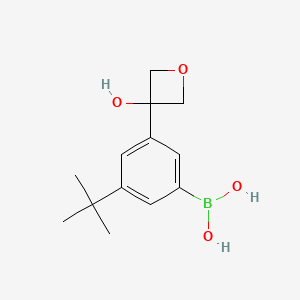
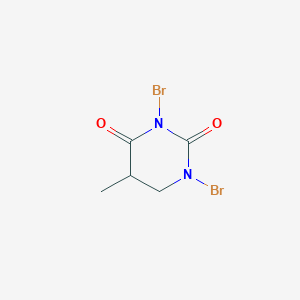
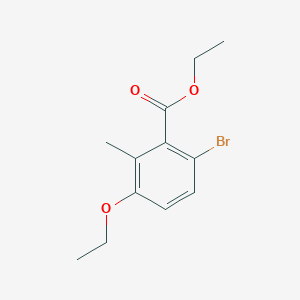
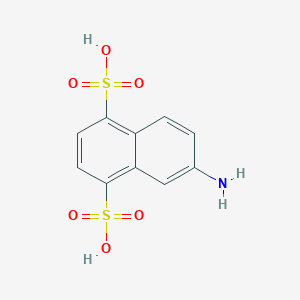
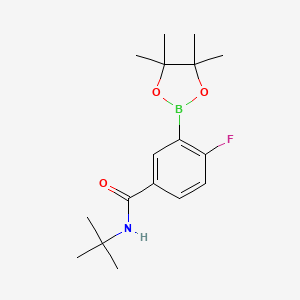
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
